Product packaging for H-Tyr(tbu)-allyl ester hcl(Cat. No.:CAS No. 218938-62-6)

H-Tyr(tbu)-allyl ester hcl

Cat. No.: B612991
CAS No.: 218938-62-6
M. Wt: 313.82
InChI Key: XUFOSDWVNYYLBH-UQKRIMTDSA-N
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Description

Contextualization within Protected Amino Acid Chemistry and Peptide Synthesis

Peptide synthesis is a cornerstone of chemical biology and medicinal chemistry, enabling the creation of peptides for a vast array of applications, from therapeutic agents to research tools. The process involves the sequential coupling of amino acids to form a peptide chain. However, the reactive nature of amino acid side chains and their α-amino and carboxyl groups necessitates the use of "protecting groups" to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. nih.govthermofisher.comwikipedia.org

This is where protected amino acids like H-Tyr(tbu)-allyl ester hcl become indispensable. The fundamental principle of peptide synthesis, whether in solution or on a solid phase, relies on the strategic protection and deprotection of these reactive sites. nih.govwikipedia.org The N-terminus of an amino acid is temporarily protected to allow its carboxyl group to react with the free N-terminus of the growing peptide chain. thermofisher.com Similarly, reactive side chains, such as the hydroxyl group of tyrosine, must be masked to prevent interference during the coupling steps. thermofisher.combiosynth.com

This compound exemplifies this strategy. The tert-butyl group shields the phenolic hydroxyl group of tyrosine, while the allyl ester protects the carboxylic acid. evitachem.com This dual protection allows for controlled and specific reactions at other sites of the molecule. The hydrochloride salt form of the compound often enhances its solubility and stability. evitachem.comnetascientific.com

Significance as a Tyrosine Derivative for Synthetic Applications

Tyrosine, with its phenolic hydroxyl group, is a functionally important amino acid often found in bioactive peptides. The ability to incorporate a protected form of tyrosine into a peptide sequence is crucial for synthesizing peptides with specific biological activities. The tert-butyl group is a common choice for protecting the hydroxyl group of tyrosine due to its stability under various reaction conditions and its susceptibility to removal by acidolysis. thermofisher.comnih.gov

The allyl ester at the C-terminus offers a distinct advantage due to its "orthogonal" deprotection scheme. wikipedia.orggoogle.com While many protecting groups are removed by acids or bases, the allyl group can be selectively cleaved under mild conditions using a palladium(0) catalyst. google.comnih.govtandfonline.com This orthogonality is highly desirable in complex syntheses, as it allows for the removal of the C-terminal protecting group without affecting other acid- or base-labile protecting groups on the peptide, such as the tBu group or the commonly used N-terminal protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl). wikipedia.orggoogle.comwikipedia.org This selective deprotection is particularly useful for the synthesis of cyclic peptides, branched peptides, and glycopeptides. bachem.com

The strategic combination of the tBu and allyl protecting groups in this compound provides chemists with a versatile building block for sophisticated peptide synthesis, enabling the construction of complex and novel peptide architectures. evitachem.comnetascientific.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 218938-62-6
Molecular Formula C₁₆H₂₃NO₃·HCl biosynth.com
Molecular Weight 313.82 g/mol evitachem.combiosynth.com
Appearance Off-white powder netascientific.com
Purity ≥ 98% (HPLC) netascientific.com
Solubility Soluble in DMSO glpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24ClNO3 B612991 H-Tyr(tbu)-allyl ester hcl CAS No. 218938-62-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFOSDWVNYYLBH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Derivatization of H Tyr Tbu Allyl Ester Hcl

Strategies for the O-tert-Butyl Protection of the Tyrosine Phenolic Hydroxyl Group

The introduction of a tert-butyl (tBu) group onto the phenolic hydroxyl of tyrosine is a critical step to prevent unwanted side reactions during peptide synthesis. This protection is typically achieved through an acid-catalyzed electrophilic substitution reaction.

A common laboratory and industrial method involves the reaction of an N-protected tyrosine derivative with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The N-protection, often with a Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group, is crucial to prevent the amino group from reacting. The acid protonates isobutylene to form a stable tert-butyl cation, which then acts as the electrophile, attacking the electron-rich aromatic ring of the tyrosine side chain to form the tert-butyl ether.

Alternative reagents, such as tert-butyl bromide or tert-butyl acetate (B1210297), can also be used as the source for the tert-butyl group under acidic conditions. A known side reaction during the acid-catalyzed deprotection of other tert-butyl groups in the presence of unprotected tyrosine is the C-alkylation of the aromatic ring, leading to the formation of 3'-t-butyltyrosine. nih.gov This underscores the need for carefully controlled conditions.

For large-scale and environmentally friendly processes, solid acid catalysts have been explored for the tert-butylation of phenols. acs.orgiitm.ac.in These heterogeneous catalysts, such as zeolites (e.g., H-Y zeolites) and acid-activated clays (B1170129) (e.g., montmorillonite), offer advantages like easier separation from the reaction mixture and potential for recycling. acs.orgiitm.ac.inresearchgate.netacademie-sciences.fr The reaction is typically carried out in a suitable organic solvent, and the efficiency depends on factors like temperature, catalyst loading, and reaction time.

Table 1: Catalysts and Conditions for O-tert-Butylation of Phenols

Catalyst Alkylating Agent Conditions Product Focus Reference
H-Y Zeolites tert-Butanol Supercritical CO₂, 130°C 2,4-Di-tert-butylphenol acs.org
Sc(OTf)₃/MCM-41 tert-Butanol Supercritical CO₂, 130°C 2,4,6-Tri-tert-butylphenol acs.org
Iron Pillared Montmorillonites tert-Butanol Vapor Phase, 200°C tert-Butyl Phenols iitm.ac.in

Methodologies for the Allyl Esterification of the Carboxyl Group

Once the phenolic hydroxyl group is protected, the next step is the esterification of the carboxylic acid functionality with an allyl group. The allyl ester is a valuable protecting group in peptide chemistry because it is stable to both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. It can be selectively cleaved under mild conditions using palladium(0) catalysts, providing an orthogonal protection strategy. nih.govfrontiersin.org

Esterification Conditions and Reagents

Several methods are available for the synthesis of allyl esters from carboxylic acids. The most direct and common method for amino acids is the Fischer-Speier esterification. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction involves heating the O-tert-butyl tyrosine with a large excess of allyl alcohol in the presence of a strong acid catalyst. evitachem.com Gaseous hydrogen chloride (HCl) is often used, as it serves as the catalyst and also forms the desired hydrochloride salt of the amino acid ester in one step. evitachem.com Other acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are also effective. wikipedia.org

Another approach involves the use of coupling agents. Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification. However, this method is known to carry a higher risk of racemization at the chiral α-carbon, especially if DMAP is used. rsc.org

A milder and more specific alternative for generating allyl esters involves the use of chlorotrimethylsilane (B32843) (TMSCl) in allyl alcohol. This method has been shown to be highly efficient for the exclusive formation of ω-allyl esters of aspartic and glutamic acids and may be applicable to tyrosine derivatives. tandfonline.com

Yield Optimization and Reaction Efficiency

The efficiency of the allyl esterification is governed by several factors. In Fischer esterification, the reaction is an equilibrium. chemistrysteps.commasterorganicchemistry.com To maximize the yield, a large excess of allyl alcohol is typically used as the solvent to shift the equilibrium towards the product side, according to Le Châtelier's principle. chemistrysteps.com Additionally, the removal of water, the byproduct of the reaction, using techniques like azeotropic distillation with a Dean-Stark apparatus can significantly improve the conversion rate.

Reaction temperature and time are also critical parameters. While higher temperatures can increase the reaction rate, they must be carefully controlled to prevent potential side reactions, such as the acid-catalyzed cleavage of the O-tert-butyl protecting group. The final purity of the product is often enhanced through recrystallization, which helps to remove unreacted starting materials and byproducts.

Stereoselective Synthesis of Enantiomeric Forms (L- and D-Isomers)

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, producing enantiomerically pure H-Tyr(tbu)-allyl ester hcl is of utmost importance. The stereoselectivity of the synthesis is primarily controlled by the starting material. To synthesize the L-isomer, one must begin with L-tyrosine. Correspondingly, the D-isomer is synthesized from D-tyrosine.

The critical challenge is to prevent racemization at the α-carbon throughout the synthetic sequence. The O-tert-butylation step, being an electrophilic substitution on the aromatic ring, does not affect the stereocenter. However, the esterification step can be a source of racemization.

Fischer esterification, carried out under acidic conditions, is generally considered safe and proceeds without significant racemization of the α-amino acid. highfine.com In contrast, methods involving the activation of the carboxyl group, particularly under basic conditions or with certain coupling reagents, can lead to racemization through the formation of an oxazolone (B7731731) intermediate. nih.govacs.org The use of strong bases should be avoided. highfine.comresearchgate.net Therefore, careful selection of reagents and reaction conditions is essential to maintain the stereochemical integrity of the amino acid. acs.orgnih.gov The use of the 2-nitrophenylsulphenyl (Nps) protecting group has been shown to prevent racemization during DCC/DMAP-mediated esterification. rsc.org

Advanced Synthetic Routes for this compound Production

While the classical solution-phase synthesis described above is robust, more advanced routes aim to improve efficiency, scalability, and applicability in larger synthetic schemes.

One significant advancement is the integration of allyl-protected amino acids into solid-phase peptide synthesis (SPPS). nih.govfrontiersin.orgacs.org In this context, a tyrosine derivative with its side chain attached to a resin can have its carboxyl group protected as an allyl ester. This allows for the elongation of the peptide chain. The orthogonality of the allyl group means it can be selectively removed at a later stage using a palladium(0) catalyst, enabling strategies like on-resin cyclization or side-chain modification. nih.govfrontiersin.org

One-pot procedures that combine N-protection and carboxyl-activation/esterification represent another area of development. sci-hub.sed-nb.info For example, using specific pentafluorophenyl carbonates can achieve simultaneous protection of the amino group and activation of the carboxylic acid group as a pentafluorophenyl ester in a single step. sci-hub.se While not a direct synthesis of the allyl ester, such strategies point towards more streamlined syntheses of activated amino acid derivatives.

Furthermore, novel catalytic methods are emerging for ester synthesis. Palladium-catalyzed C-H oxidation reactions have been developed to directly couple carboxylic acids with terminal olefins to form allylic esters. nih.gov This approach offers a significant increase in atom economy and reduces the number of synthetic steps compared to traditional methods that require pre-functionalized starting materials. While the application of this specific methodology to this compound is not yet standard, it represents a frontier in synthetic chemistry that could provide more efficient routes in the future.

Table 2: List of Chemical Compounds

Compound Name Abbreviation/Synonym
O-tert-Butyl-L-tyrosine allyl ester hydrochloride This compound
tert-Butoxycarbonyl Boc
9-Fluorenylmethyloxycarbonyl Fmoc
p-Toluenesulfonic acid TsOH
Dicyclohexylcarbodiimide DCC
4-(Dimethylamino)pyridine DMAP
Chlorotrimethylsilane TMSCl
2-Nitrophenylsulphenyl Nps
Sulfuric acid H₂SO₄
Hydrogen chloride HCl
Isobutylene 2-Methylpropene
Allyl alcohol Prop-2-en-1-ol
L-Tyrosine
D-Tyrosine
3'-t-Butyltyrosine

H Tyr Tbu Allyl Ester Hcl As a Building Block in Peptide Synthesis

Integration within Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the efficient assembly of peptide chains on a solid support. The use of H-Tyr(tbu)-allyl ester hcl is well-integrated into various SPPS methodologies.

Compatibility with Fmoc/tBu-Based Protecting Group Schemes

The most prevalent strategy in SPPS is the Fmoc/tBu-based approach. peptide.com This method relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile tert-butyl (tBu) based groups for permanent protection of reactive amino acid side chains. peptide.comthermofisher.com this compound fits seamlessly into this orthogonal protection scheme. google.com

The tert-butyl ether protecting the tyrosine side chain is stable to the piperidine (B6355638) treatment used for Fmoc group removal, yet it is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection step. peptide.comug.edu.pl The allyl ester at the C-terminus provides an additional layer of orthogonality. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for tBu group removal. google.comsigmaaldrich.com This three-dimensional orthogonality is crucial for the synthesis of complex peptides, such as cyclic or branched structures. google.com

Table 1: Orthogonality of Protecting Groups in Fmoc/tBu-Based SPPS

Protecting GroupNα-FmocSide-Chain tBuC-Terminal Allyl Ester
Cleavage Condition 20% Piperidine in DMFTrifluoroacetic Acid (TFA)Pd(0) catalyst (e.g., Pd(PPh₃)₄)
Stability to Piperidine LabileStableStable
Stability to TFA StableLabileStable
Stability to Pd(0) StableStableLabile

This table illustrates the mutual exclusivity of the cleavage conditions for the Fmoc, tBu, and allyl protecting groups, which is the foundation of orthogonal peptide synthesis.

Utilization in Automated Peptide Synthesis Protocols

The compatibility and predictability of this compound within the Fmoc/tBu framework allow for its straightforward incorporation into automated peptide synthesis protocols. rsc.org Automated synthesizers perform the repetitive cycles of deprotection, washing, and coupling reactions required for peptide chain elongation. rsc.org The use of pre-activated amino acids and efficient coupling reagents like HBTU, HATU, or HCTU in conjunction with a base such as diisopropylethylamine (DIEA) facilitates the formation of the peptide bond. rsc.orgluxembourg-bio.com The stability of the allyl ester throughout these automated cycles ensures the integrity of the C-terminus until its selective removal is desired.

Addressing Side Reactions and Maintaining Peptide Integrity

While SPPS is highly efficient, side reactions can occur, potentially compromising the purity and yield of the target peptide. The tBu protection on the tyrosine side chain of this compound helps to prevent unwanted side reactions such as O-acylation during coupling steps. However, during the final TFA-mediated cleavage and deprotection of other tBu-protected residues, the released carbocations can lead to alkylation of sensitive residues like tryptophan or methionine. peptide.comthermofisher.com To mitigate this, scavengers such as triisopropylsilane (B1312306) (TIS) and water are typically included in the cleavage cocktail. rsc.org

Furthermore, the conditions for allyl group removal must be carefully chosen to avoid side reactions. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃) or morpholine (B109124) is a common method. google.comrsc.org It is important to ensure complete removal of the palladium catalyst from the final peptide product.

Applications in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex fragments.

Strategies for Segment and Fragment Condensation

In a convergent or segment condensation strategy, smaller protected peptide fragments are synthesized independently and then coupled together in solution to form the final, larger peptide. luxembourg-bio.com this compound can be used to prepare C-terminally protected peptide fragments. The allyl group is advantageous because its removal under mild, neutral conditions using a palladium catalyst avoids the harsh acidic or basic conditions that could compromise the integrity of the protected peptide fragment or cause racemization at the C-terminal residue. ub.edu Once the allyl group is removed to reveal the free carboxylic acid, the fragment can be activated and coupled to the N-terminus of another peptide segment.

Synthesis of Complex Peptide Architectures

The orthogonal nature of the allyl protecting group in this compound is particularly beneficial for the construction of complex peptide architectures. google.com This includes:

Cyclic Peptides: Head-to-tail cyclic peptides can be synthesized by anchoring the peptide to the resin via a side-chain, assembling the linear sequence, selectively deprotecting the N-terminal Fmoc group and the C-terminal allyl ester, and then performing an intramolecular cyclization on the solid support. google.com

Branched Peptides: By incorporating an amino acid with two amino groups (e.g., lysine), where one is protected by Fmoc and the other by a different orthogonal protecting group, a second peptide chain can be synthesized on the side chain, leading to a branched structure. The allyl ester at the C-terminus of the primary chain provides another point for selective manipulation.

Glycopeptides and Sulfated Peptides: The mild conditions required for allyl group removal are compatible with sensitive post-translational modifications like glycosylation and sulfation, which might be unstable to the harsh conditions of other deprotection strategies. google.comthieme-connect.de For instance, the synthesis of sulfated tyrosine-containing peptides has been successfully achieved using an Fmoc/tBu strategy in combination with allyl protection. google.com

Cyclic Peptides and On-Resin Cyclization Methodologies

The synthesis of head-to-tail cyclic peptides is a prominent application of C-terminal allyl esters, including this compound. sigmaaldrich.comuniversiteitleiden.nl The general strategy involves assembling the linear peptide sequence on a solid support using standard Fmoc/tBu chemistry, starting with the C-terminal amino acid as its allyl ester. universiteitleiden.nl

Once the linear peptide chain is fully assembled, the orthogonal protecting groups at the N-terminus (Fmoc) and C-terminus (allyl) are removed sequentially while the peptide remains attached to the resin. sigmaaldrich.comuniversiteitleiden.nl The allyl group is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from many resins, but it can be selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.comgoogle.com This unmasks the C-terminal carboxylic acid. Subsequent removal of the N-terminal Fmoc group exposes the free amine, allowing for an intramolecular, head-to-tail cyclization reaction to be performed directly on the solid support using standard peptide coupling reagents. universiteitleiden.nlacs.org This on-resin cyclization approach is often favored as it can minimize intermolecular side reactions that may occur in solution-phase cyclization. acs.org

However, research has shown that the presence of a Tyr(tBu) residue at or near the termini of a peptide can sometimes inhibit the efficiency of cyclization, particularly for medium-sized peptide rings (e.g., hexa- to octapeptides). acs.org This potential steric hindrance is a key consideration during the design phase of cyclic peptide synthesis.

Protecting Group Role in On-Resin Cyclization Cleavage Condition
Fmoc (N-terminus) Temporary protection during chain elongation. Removed to expose the N-terminal amine for cyclization.20% Piperidine in DMF. sigmaaldrich-jp.com
Allyl (C-terminus) Orthogonal protection of the C-terminal carboxyl group. Removed to expose the carboxylate for cyclization.Pd(PPh₃)₄ / Scavenger (e.g., NMM/HOAc/CHCl₃). sigmaaldrich.comgoogle.com
tBu (Tyr side chain) Permanent protection of the hydroxyl group. Remains intact during cyclization and is removed during final cleavage.Strong acid (e.g., TFA). sigmaaldrich.com

Branched Peptides and Multi-Antigenic Peptides

The principle of orthogonal protection offered by allyl groups is fundamental to the synthesis of branched peptides and Multiple Antigenic Peptides (MAPs). sigmaaldrich.comgoogle.com While branching is more commonly achieved by using an amino acid with a side chain protected by an orthogonal group (e.g., Fmoc-Lys(Alloc)-OH), the use of a C-terminal allyl ester provides a strategic handle for C-terminal elongation or modification.

In this context, a linear peptide containing this compound at its C-terminus can be synthesized and anchored to a resin through a side-chain functional group of another amino acid. After the primary sequence is complete, the C-terminal allyl group can be selectively removed. The newly exposed carboxylic acid can then be coupled to the N-terminus of another peptide or to an amino group on a core molecule, such as the lysine (B10760008) core of a MAP scaffold. This allows for the construction of complex, multi-component peptide structures. The automated nature of modern peptide synthesizers makes this selective deprotection and subsequent coupling a feasible method for producing these intricate molecules. google.com

Incorporation into Glycopeptide and Sulfated Tyrosine Peptide Synthesis

The mild conditions required for allyl group removal make building blocks like this compound compatible with the synthesis of peptides containing sensitive post-translational modifications, such as glycosylation and tyrosine sulfation.

Sulfated Tyrosine Peptide Synthesis: Tyrosine O-sulfate is a critical modification in many peptide hormones, but the sulfate (B86663) ester bond is highly sensitive to acid. sigmaaldrich-jp.comthieme-connect.de Direct synthesis using Fmoc-Tyr(SO₃H)-OH is challenging because the sulfate group can be cleaved during the final TFA-mediated deprotection step. sigmaaldrich-jp.com A successful strategy involves using a more stable, protected version of sulfotyrosine, such as Fmoc-Tyr(SO₃nP)-OH, where 'nP' is a neopentyl protecting group. sigmaaldrich-jp.comrsc.org This group is stable to TFA but can be removed post-cleavage. sigmaaldrich-jp.com

Crucially, the Tyr(tBu) protecting group is fully compatible with this methodology. rsc.org Furthermore, the use of a C-terminal allyl ester is particularly beneficial in this context. The sulfur-oxygen bond in sulfated tyrosine is unstable to some harsher deprotection conditions. google.com The mild, palladium-catalyzed deprotection of the allyl group is compatible with the sensitive sulfate ester, making the combined use of Tyr(tBu), Tyr(SO₃nP), and a C-terminal allyl ester a viable strategy for synthesizing complex sulfated peptides. google.comrsc.org

Modification Challenge Role of this compound System
Glycosylation Protecting delicate carbohydrate structures during synthesis.The orthogonal allyl ester allows for C-terminal manipulation under mild conditions, preserving the glycan. nih.gov
Tyrosine Sulfation The sulfate ester is highly acid-labile and can be cleaved during deprotection. sigmaaldrich-jp.comThe Tyr(tBu) group is compatible with protected sulfotyrosine synthons (e.g., Fmoc-Tyr(SO₃nP)-OH). Mild allyl deprotection avoids cleaving the sensitive sulfate group. google.comrsc.org

Role in the Elaboration of Ester-Linked Bioconjugates

The C-terminal allyl ester of a peptide serves as a versatile chemical handle for the synthesis of bioconjugates, such as lipopeptides or peptide thioesters for native chemical ligation.

One powerful application is in the synthesis of C-terminally modified peptides. A peptide synthesized with a C-terminal allyl ester can be deprotected on-resin to reveal the free carboxylic acid. This acid can then be coupled to various nucleophiles, including amino acids functionalized with a thioester moiety, to generate precursors for larger protein synthesis via native chemical ligation. nih.gov

In a more direct application, the allyl group itself can participate in further chemical reactions. Researchers have synthesized a tetrapeptide, Boc-Tyr(tBu)-Tic-Phe-Phe-OAll, where the C-terminal allyl group was used in a one-pot isomerization–cross metathesis–reduction (ICMR) reaction. acs.org This sequence of reactions with an olefin, such as 1-hexene, effectively elongates the C-terminus with a saturated alkyl chain, creating a lipophilic peptide. acs.org This demonstrates the utility of the allyl ester as a reactive handle for elaborating the peptide structure and creating ester-linked or C-terminally modified bioconjugates.

Orthogonal Protecting Group Chemistry and Deprotection Mechanisms

Mechanistic Understanding of tert-Butyl Ether Deprotection

The deprotection of a tert-butyl ether is an acid-catalyzed process that proceeds through an E1 elimination mechanism. vaia.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA), forming an oxonium ion intermediate. vaia.comnih.gov This protonation makes the ether oxygen a better leaving group.

Subsequently, the C-O bond cleaves, and the relatively stable tert-butyl cation is formed along with the deprotected alcohol—in this case, the phenolic hydroxyl group of tyrosine. vaia.comlibretexts.org The reaction is often performed at moderate temperatures. libretexts.org The final step involves the loss of a proton from the tert-butyl cation to form isobutene, a volatile gas. vaia.com The formation of this stable tertiary carbocation is a key driving force for the reaction. libretexts.org

It is important to note that the tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. nih.gov To mitigate these unwanted reactions, "scavenger" molecules are often added to the reaction mixture to trap the tert-butyl cations. nih.gov

Palladium-Catalyzed Deprotection of the Allyl Ester Group

The removal of the allyl ester protecting group is achieved under mild conditions using a palladium(0) catalyst, a process known as the Tsuji-Trost reaction. acsgcipr.orgwikipedia.org This method is highly valued for its chemoselectivity, as it does not affect acid-labile or base-labile protecting groups. acsgcipr.orglookchem.com

The generally accepted mechanism involves the following key steps:

Oxidative Addition : The palladium(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond of the ester and forming a π-allyl palladium(II) complex. wikipedia.org

Nucleophilic Attack : A nucleophile, often referred to as an "allyl scavenger," attacks the π-allyl complex. acsgcipr.org This attack regenerates the palladium(0) catalyst and transfers the allyl group to the scavenger. acsgcipr.org

The choice of solvent can significantly impact the reaction rate, with protic polar solvents like methanol (B129727) often accelerating the process. organic-chemistry.org

The catalytic system for allyl deprotection typically consists of a palladium(0) precursor and a phosphine (B1218219) ligand. wikipedia.orggoogle.com A commonly used catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. google.com The phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and steric properties. wikipedia.orgnih.gov

The selection of ligands can influence the efficiency and selectivity of the deprotection. organic-chemistry.org While triphenylphosphine (B44618) is widely used, other phosphine ligands have been developed to fine-tune the catalyst's properties for specific applications. wikipedia.org For instance, the use of specifically designed phosphine ligands can lead to palladium complexes with enhanced stability and performance in complex biological media. nih.gov In some cases, ligand-free palladium nanoparticle catalysts have also been developed for the safe and efficient removal of allyl protecting groups. lookchem.com Other transition metals, such as ruthenium, have also been explored for allyl ether deprotection. cdnsciencepub.com

Table of Common Catalytic Systems for Allyl Deprotection

Catalyst PrecursorLigandTypical ScavengerReference
Pd(PPh₃)₄TriphenylphosphineMorpholine (B109124), N-Methylaniline, Dimedone google.com
[Pd(η³-C₃H₅)Cl]₂DACH-naphthyl ligandNot specified rsc.org
Pd(OAc)₂4-(diphenylphosphino)benzoic acidVinylboronic anhydride (B1165640) pyridine (B92270) complex daneshyari.com
Pd(dba)₂Not specifiedNot specified nih.gov

In palladium-catalyzed allyl deprotection, scavengers, also known as allyl group acceptors, are essential for the reaction to proceed to completion. acsgcipr.orgrsc.org Their primary role is to irreversibly accept the allyl group from the π-allyl palladium complex, thereby regenerating the active Pd(0) catalyst and driving the reaction forward. acsgcipr.org

A variety of nucleophilic compounds have been employed as scavengers. The choice of scavenger can be critical to avoid side reactions. For example, some amine scavengers can potentially lead to the formation of undesired allylamine (B125299) byproducts. rsc.org To address this, alternative scavengers have been developed.

Commonly used scavengers include:

Amines : Morpholine, piperidine (B6355638), and N-methylaniline are frequently used. google.comgoogle.com

Hydride sources : Phenylsilane (B129415) and tributyltin hydride can act as scavengers. google.comresearchgate.net

Carbon nucleophiles : Barbituric acid derivatives and dimedone are effective soft carbon nucleophiles. organic-chemistry.orggoogle.com

Boronic acids : Phenylboronic acid has been used, offering the advantage of producing a volatile byproduct (allylbenzene). daneshyari.com

Amine-borane complexes : These have been shown to be effective scavengers that prevent the side-reaction of amine back-alkylation. rsc.org

The selection of the scavenger must be compatible with the other functional groups present in the molecule. biosynth.com

Table of Common Scavengers in Allyl Deprotection

ScavengerClassReference
MorpholineAmine google.com
Phenylsilane (PhSiH₃)Hydride Source researchgate.net
Barbituric acid derivativesCarbon Nucleophile organic-chemistry.org
Phenylboronic acidBoronic Acid daneshyari.com
Amine-borane complexesAmine-Borane Complex rsc.org

Catalytic Systems and Ligand Selection

Orthogonality Principles in Multi-Dimensional Protecting Group Schemes

The concept of orthogonality is central to the synthesis of complex molecules where multiple functional groups require protection. wikipedia.orgiris-biotech.defiveable.me An orthogonal protecting group strategy involves the use of two or more protecting groups that can be removed independently of one another under distinct reaction conditions. fiveable.me The combination of tert-butyl (acid-labile) and allyl (palladium-labile) protecting groups in H-Tyr(tbu)-allyl ester hcl is a classic example of an orthogonal pair. wikipedia.orgevitachem.com

In more complex syntheses, such as the assembly of branched or cyclic peptides, a three-dimensional orthogonal strategy is often employed. google.com A widely used combination in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu/Allyl scheme:

Fmoc (9-fluorenylmethyloxycarbonyl) : Base-labile, used for temporary protection of the α-amino group. biosynth.comiris-biotech.de

tert-Butyl (tBu) : Acid-labile, used for permanent protection of side-chain functional groups. biosynth.comiris-biotech.de

Allyl (Al) : Palladium-labile, used for semi-permanent protection of side chains or the C-terminus.

This multi-dimensional approach allows for the sequential and selective deprotection of specific functional groups, enabling the synthesis of highly complex and modified peptides. google.com The compatibility and orthogonality of each protecting group are key to achieving precise control over the molecular architecture. springernature.com

Strategic Selective Deprotection for Targeted Chemical Modifications

The presence of orthogonal protecting groups in a molecule like this compound allows for strategic, selective deprotection to achieve targeted chemical modifications. wikipedia.orgcolab.ws This is particularly valuable in the synthesis of peptides with specific functionalities.

For example, starting with a peptide containing a Tyr(tBu) residue and a C-terminal allyl ester, one could:

Selectively cleave the C-terminal allyl ester using a palladium catalyst. colab.ws This would free the carboxylic acid for subsequent coupling reactions, such as cyclization to form a head-to-tail cyclic peptide, while the Tyr(tBu) side chain remains protected. google.com

Selectively remove the tert-butyl ether from the tyrosine side chain with acid, exposing the phenolic hydroxyl group. wikipedia.org This hydroxyl group could then be modified, for instance, by phosphorylation or glycosylation, without affecting the C-terminal allyl ester.

This ability to selectively unmask a specific functional group in the presence of others is a powerful tool for creating complex and diverse molecular structures. colab.ws The allyl group has been shown to be orthogonal to most commonly used protecting groups in phosphate (B84403) chemistry, further expanding its utility in the synthesis of modified biomolecules. colab.ws

Advanced Research Applications and Chemical Reactivity Studies

Mechanistic Investigations of Reaction Pathways Involving H-Tyr(tbu)-allyl ester hcl

The strategic placement of protecting groups in this compound facilitates detailed investigations into various reaction mechanisms. The tert-butyl group shields the reactive hydroxyl group of the tyrosine side chain, while the allyl ester protects the carboxylic acid. evitachem.com This allows researchers to study specific reactions at other sites of a molecule without interference from these functional groups. evitachem.com

The compound can participate in several key chemical reactions, providing a platform for mechanistic studies:

Oxidation: The tyrosine ring can be subjected to oxidation to form hydroxylated derivatives. evitachem.com

Reduction: The protecting groups can be removed through reduction, reverting the compound to its unprotected form. evitachem.com

Substitution: The allyl ester group is susceptible to nucleophilic substitution reactions. evitachem.com

Understanding the pathways of these reactions is crucial for developing new synthetic methodologies. For instance, studying the kinetics and intermediates in the deprotection of the allyl ester can lead to milder and more efficient methods for peptide synthesis.

Development of Novel Chemical Ligation and Bioconjugation Strategies

This compound and similar protected amino acids are instrumental in the development of innovative chemical ligation and bioconjugation techniques. evitachem.comnih.gov These methods aim to selectively connect different molecular fragments, such as peptides or proteins, to create larger, more complex structures. nih.gov

One key strategy is Native Chemical Ligation (NCL) , where a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine. nih.govrsc.org While this compound itself is not a thioester, it serves as a precursor. The allyl ester can be selectively removed and converted to a thioester, which can then participate in NCL. nih.govucl.ac.uk

Furthermore, the tyrosine residue itself can be a target for bioconjugation. nih.gov After deprotection of the tert-butyl group, the phenolic hydroxyl group can be modified through various reactions, including:

Mannich-type reactions: Forming carbon-carbon bonds. nih.gov

Palladium-mediated O-alkylation: Attaching molecules via an ether linkage. nih.gov

Diazonium coupling: Creating azo linkages. nih.gov

These strategies, enabled by the controlled reactivity of protected amino acids like this compound, are vital for creating novel biomaterials, therapeutic agents, and research tools.

Studies on Chemical Stability and Reactivity Profiles Under Varied Conditions

The stability of protecting groups under different chemical environments is a critical aspect of multi-step synthesis. The tert-butyl ether and allyl ester in this compound exhibit distinct stability profiles, which is a cornerstone of orthogonal protection strategies in peptide synthesis. mdpi.comresearchgate.net

The tert-butyl (tBu) group is stable under basic conditions and to many nucleophiles, but it is labile to strong acids. mdpi.comresearchgate.net In contrast, the allyl ester is stable to acidic and basic conditions but can be selectively cleaved using palladium(0) catalysts. ucl.ac.uk This differential reactivity allows for the sequential deprotection and modification of the amino acid derivative. ucl.ac.ukmdpi.com

Research in this area involves subjecting the compound to a range of conditions to map its reactivity. This includes varying pH, temperature, and the presence of different reagents to determine the precise conditions for selective deprotection or reaction at other sites.

Protecting GroupCleavage ConditionsStability
tert-butyl (tBu)Strong acids (e.g., TFA) mdpi.comStable to base, nucleophiles mdpi.com
Allyl esterPalladium(0) catalysts ucl.ac.ukStable to acids and bases ucl.ac.uk

This detailed understanding of stability and reactivity is essential for designing complex synthetic routes, such as in solid-phase peptide synthesis (SPPS), where multiple cycles of deprotection and coupling are required. rsc.org

Utilization as a Precursor for Biochemical Reagents and Intermediates

This compound serves as a valuable starting material for the synthesis of a wide array of biochemical reagents and complex molecular intermediates. evitachem.com Its protected functional groups allow it to be incorporated into larger molecules, with the protecting groups removed at later stages to reveal the reactive functionalities as needed. evitachem.com

A primary application is in peptide synthesis . evitachem.com As a protected amino acid, it can be coupled with other amino acids to build a peptide chain. The allyl ester can be removed to allow for further chain elongation at the C-terminus, or the entire protected amino acid can be the C-terminal residue.

It is also a precursor for creating modified or unnatural amino acids. For example, the deprotected tyrosine side chain can be functionalized before the final deprotection of the backbone, leading to peptides with unique properties. This is crucial for developing peptide-based drugs and probes to study biological processes. evitachem.comnih.gov

Computational Chemistry and Theoretical Studies on Molecular Interactions and Conformations

Computational and theoretical chemistry provide invaluable insights into the behavior of molecules like this compound at an atomic level. These studies can predict molecular conformations, understand intermolecular interactions, and elucidate reaction mechanisms.

For a molecule with flexible groups like the allyl ester and the rotatable bonds of the amino acid backbone, computational methods can explore the conformational landscape. This helps to understand how the molecule might interact with enzymes or other reagents. For instance, molecular docking simulations could predict how the compound binds within the active site of a palladium catalyst during deprotection of the allyl group.

Theoretical calculations can also be used to study the electronic properties of the molecule, such as the charge distribution and the energies of molecular orbitals. This information is critical for understanding its reactivity in various chemical transformations. By modeling the transition states of potential reaction pathways, researchers can gain a deeper understanding of the reaction kinetics and selectivity, complementing experimental findings.

Analytical Methodologies for Research and Characterization in Synthesis

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both assessing the purity of H-Tyr(tbu)-allyl ester hcl and for its isolation and purification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

HPLC is a cornerstone technique for the analysis of this compound. It is utilized for monitoring the progress of its synthesis, assessing the purity of the final product, and for preparative purification to isolate the compound from reaction mixtures.

Reaction Monitoring: During the synthesis of this compound, which involves the protection of the phenolic hydroxyl group of tyrosine with a tert-butyl group and the esterification of the carboxylic acid with an allyl group, analytical HPLC is used to track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions and determination of the reaction endpoint.

Purity Assessment: Analytical reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of H-Tyr(tbu-allyl ester hcl. A C18 column is typically used with a gradient elution system, commonly involving water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). wiley-vch.dersc.org The compound's purity is determined by integrating the peak area of the product and any impurities, which are detected by UV absorbance, often at 220 or 254 nm. rsc.org

Purification: For obtaining highly pure this compound, preparative RP-HPLC is employed. acs.orgrsc.org This technique uses larger columns and higher flow rates to separate the target compound from unreacted starting materials and by-products. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.

Parameter Typical Conditions for Analytical HPLC Typical Conditions for Preparative HPLC
Stationary Phase C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) rsc.orgC18 reversed-phase column (e.g., 19 x 150 mm, 5 µm) wiley-vch.de
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water wiley-vch.deWater wiley-vch.de
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile wiley-vch.deAcetonitrile wiley-vch.de
Gradient Linear gradient, e.g., 5% to 95% B over 20-30 minutes wiley-vch.dersc.orgOptimized gradient based on analytical separation
Flow Rate ~1.0 mL/min wiley-vch.dersc.orgHigher, e.g., 15-20 mL/min
Detection UV at 220 nm or 254 nm rsc.orgUV at an appropriate wavelength

Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions in the synthesis of this compound. google.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized.

The choice of eluent is critical and is selected to achieve good separation between the starting materials (e.g., N-protected Tyr(tbu)-OH) and the allyl ester product. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The separated spots are visualized under UV light or by staining with a suitable reagent, such as ninhydrin, which is useful for detecting the free amine of the product. wiley-vch.de

Component Typical Function in TLC Eluent Example Solvents
Non-polar To move less polar compounds up the plateDichloromethane, Hexane, Toluene
Polar To move more polar compounds up the plateEthyl Acetate, Methanol (B129727), Acetone
Common Mixture Dichloromethane/Methanol, Ethyl Acetate/Hexane

Spectroscopic Methods for Structural Elucidation (General categories only)

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy. wiley-vch.debldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure.

¹H NMR: This technique gives information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the tyrosine ring, the protons of the allyl group, the tert-butyl protons, and the alpha-proton of the amino acid backbone. oregonstate.edu

¹³C NMR: This provides information on the different carbon environments within the molecule. Distinct signals would be observed for the carbons of the tert-butyl group, the allyl group, the aromatic ring, the ester carbonyl, and the alpha-carbon. oregonstate.edu

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like protected amino acids. wiley-vch.de

For this compound (molecular formula C₁₆H₂₃NO₃·HCl), the expected monoisotopic mass of the free base is approximately 293.1678 g/mol . In positive ion mode ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 294.1751. The presence of this ion confirms the molecular mass of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. wiley-vch.de

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
H-Tyr(tbu)-allyl esterC₁₆H₂₃NO₃293.36~294.18

Q & A

Q. What is the optimal synthetic strategy for preparing H-Tyr(tBu)-allyl ester HCl, and how does the allyl ester group influence peptide synthesis workflows?

The allyl ester group serves as an acid-labile protecting group for carboxylic acids in solid-phase peptide synthesis (SPPS). Its orthogonal deprotection (via Pd-catalyzed removal under mild conditions) allows selective unmasking of specific residues during stepwise assembly. For this compound, the Fmoc/tBu/allyl strategy is commonly employed, where the tert-butyl (tBu) group protects the tyrosine hydroxyl, and the allyl ester protects the C-terminus. This approach minimizes side reactions during coupling and enables compatibility with automated SPPS workflows .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

Analytical methods include:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., incomplete deprotection byproducts).
  • NMR spectroscopy : ¹H and ¹³C NMR to validate the allyl ester’s characteristic peaks (e.g., allylic protons at δ 5.2–5.8 ppm) and tBu group signals.
  • Free allyl alcohol quantification : Gas chromatography (GC) to ensure residual allyl alcohol levels <0.1%, adhering to safety and regulatory standards .

Q. What solvent systems are compatible with this compound in peptide synthesis?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but may precipitate in aqueous or highly polar environments. Compatibility with SPPS resin swelling solvents (e.g., dichloromethane, DMF) is critical. Note that tert-butyl groups enhance solubility in organic phases, while the allyl ester’s stability in acidic/basic conditions must be validated experimentally .

Advanced Research Questions

Q. How do steric and electronic effects of the tBu and allyl ester groups influence the stability of this compound during long-term storage?

The tBu group provides steric hindrance, reducing oxidation of the tyrosine hydroxyl. However, allyl esters are susceptible to hydrolysis under acidic conditions or via nucleophilic attack. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can quantify degradation pathways. Contradictory data in literature may arise from variations in solvent traces (e.g., residual TFA) or storage conditions .

Q. What methodologies can resolve contradictions in reported yields for this compound incorporation into macrocyclic peptides?

Discrepancies often stem from:

  • Coupling reagent efficiency : HATU vs. PyBOP may affect activation of sterically hindered residues.
  • Pd-catalyzed deprotection efficiency : Optimizing catalyst loadings (e.g., Pd(PPh₃)₄) and scavengers (e.g., morpholine) can improve allyl ester removal without side reactions.
  • Sequence-dependent effects : Adjacent residues may influence coupling kinetics. Systematic DOE (Design of Experiments) with controlled variables (temperature, solvent, reagent ratios) is recommended .

Q. How can researchers design experiments to evaluate the role of this compound in stabilizing peptide tertiary structures?

  • Circular Dichroism (CD) : Compare helical or β-sheet content in peptides synthesized with/without the tBu and allyl ester groups.
  • Molecular Dynamics (MD) Simulations : Assess how the bulky tBu group impacts conformational flexibility.
  • Thermal Denaturation Studies : Monitor melting temperatures (Tm) to quantify stability enhancements .

Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound synthesis?

  • Multivariate Analysis (MVA) : PCA (Principal Component Analysis) to identify critical process parameters (e.g., reaction time, temperature).
  • Control Charts : Track impurity profiles across batches.
  • Design of Experiments (DOE) : Optimize synthetic conditions (e.g., allylation reagent stoichiometry) to minimize variability .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the tert-butyl group’s impact on peptide bioactivity when using this compound?

  • Contextual Analysis : Differences in biological assays (e.g., cell lines, incubation times) may explain discrepancies.
  • Orthogonal Protection Strategies : Compare bioactivity of peptides synthesized with tBu vs. alternative protecting groups (e.g., Trt).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Q. What experimental controls are essential when investigating the allyl ester’s role in enzymatic stability studies?

  • Negative Controls : Peptides lacking the allyl ester.
  • Enzyme-Specific Inhibitors : To confirm degradation pathways (e.g., protease vs. esterase activity).
  • Mass Spectrometry : Track cleavage products in real-time .

Ethical and Methodological Considerations

Q. How can researchers ensure compliance with safety guidelines when handling this compound?

  • Residual Solvent Analysis : GC-MS to verify DMF or dichloromethane levels below ICH Q3C limits.
  • Free Allyl Alcohol Monitoring : Adhere to thresholds (<0.1%) per cosmetic and pharmaceutical safety regulations .

Q. What steps are critical for reproducing literature protocols involving this compound?

  • Detailed Reagent Logs : Document lot numbers, purity, and storage conditions.
  • Raw Data Archiving : Share HPLC chromatograms, NMR spectra, and coupling kinetics data.
  • Peer Review of Synthetic Routes : Validate via independent replication studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.